molecular formula C14H8N2O4 B101997 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 16063-05-1

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B101997
CAS RN: 16063-05-1
M. Wt: 268.22 g/mol
InChI Key: WDCDVVORESXHQH-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) is a derivative of the benzoxazinone family, which has been studied for its structural, topological, and vibrational properties. The compound is related to various other benzoxazinones that have been identified as intermediates in the biosynthesis of cyclic hydroxamic acids in maize and have been synthesized through different methods for potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of NPB and related benzoxazinones has been approached through various routes. One method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using Fe/acetic acid, which

Scientific Research Applications

Nitration Studies

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one has been studied in the context of nitration reactions. For instance, Safina and Bolotin (1974) investigated the nitration of 2-phenyl-4H-3,1-benzoxazin-4-one, leading to the formation of 2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one and other nitro-substituted derivatives (Safina & Bolotin, 1974).

Structural and Crystallographic Analysis

The molecular and crystal structures of certain nitro-substituted benzoxazin-4-ones, including derivatives of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, have been analyzed using techniques like X-ray diffraction. Utenyshev et al. (2001) conducted a low-temperature study on these compounds, revealing insights into their structural properties and behavior under various conditions (Utenyshev et al., 2001).

Luminescence and Spectral Studies

Studies have also focused on the luminescence properties of nitro-substituted benzoxazin-4-ones. Loseva et al. (1972) explored the UV, IR, and luminescence spectra of these compounds, noting how the position of the nitro group affects the strength of the intramolecular hydrogen bond and, consequently, their luminescence properties (Loseva et al., 1972).

Vibrational Properties and Reactivity

Castillo et al. (2017) analyzed the vibrational properties and reactivity of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one using FTIR and Raman spectroscopy combined with DFT calculations. This study compared its properties to chlorinated and methylated derivatives, providing insights into the molecular behavior and stability of these compounds (Castillo et al., 2017).

Biological Evaluations

In the realm of biology, some derivatives of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one have been synthesized and tested for various biological activities, including anticonvulsant and antimicrobial properties. Giradkar et al. (2020) synthesized novel compounds from 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and evaluated their biological effects, demonstrating significant activity in certain derivatives (Giradkar et al., 2020).

Coordination Compounds and Complex Synthesis

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one has also been employed in the synthesis of complex coordination compounds. Shamsutdinova et al. (2020) synthesized coordination compounds of Co(II) with derivatives of dihydro-4H-3,1-benzoxazines, which included a study on 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one derivatives, analyzing their structure and properties (Shamsutdinova et al., 2020).

Safety And Hazards

While specific safety and hazard information for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one are not available, research into related compounds and their applications continues. For instance, the process intensification of 2,2′-(4-Nitrophenyl) dipyrromethane synthesis with a SO3H-Functionalized Ionic Liquid Catalyst in Pickering-Emulsion-Based Packed-Bed Microreactors has been studied .

properties

IUPAC Name

2-(4-nitrophenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCDVVORESXHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337451
Record name 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

CAS RN

16063-05-1
Record name 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 300 ml. flask equipped with a reflux condenser and a stirrer was charged with 16.3 g of isatoic anhydride and 150 ml of pyridine. They were stirred at about 50° C. to dissolve isatoic anhydride in pyridine. Then, 18.6 g of p-nitrobenzoylchloride was added in several portions over the course of about 10 minutes, and after the addition, the mixture was heated under reflux for 3 hours. The reaction mixture was cooled to 0° C. The precipitated crystals were separated by filtration, washed well with water, and dried at 120° C. for 4 hours by a hot air dryer. The resulting crystals were recrystallized from toluene to give 21 g of 2-p-nitrophenyl-3,1-benzoxazin-4-one.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
18.6 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
MV Castillo, RA Rudyk, L Davies… - Journal of Molecular …, 2017 - Elsevier
In this work, the structural, topological and vibrational properties of the monomer and three dimers of the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) derivative were studied …
Number of citations: 34 www.sciencedirect.com
ZA Khan, SAR Naqvi, SA Shahzad… - Asian Journal of …, 2013 - researchgate.net
Twenty derivatives of 2-aryl-4H-3, 1-benzoxazin-4-one synthesized and their potential therapeutically significance tested against two strains of Gram positive bacteria (Staphylococcus …
Number of citations: 14 www.researchgate.net
ZA Khan, N Afzal, Z Hussain, SAR Naqvi… - Asian Journal of …, 2014 - researchgate.net
Twenty one derivatives of 2-aryl-4H-3, 1-benzoxazin-4-one were synthesized and their potential therapeutically significance and structureactivity relationship were tested against a-…
Number of citations: 4 www.researchgate.net
VN Giradkar, UD Kabra, RS Diwakar, RT Lohiya… - Russian Journal of …, 2020 - Springer
A series of novel 2-(4-nitrophenyl)-3-(R-benzothiazol-2-yl)quinazolin-4(3H)-ones 4a–4g (R = Alk, AlkO, Hal, NO 2 ) were synthesized from the corresponding substituted 2-…
Number of citations: 2 link.springer.com
BP Marasini, F Rahim, S Perveen, A Karim… - Bioorganic …, 2017 - Elsevier
A series of benzoxazinones 1–28 were synthesized via reaction of anthranilic acid with various substituted benzoyl chlorides in the presence of triethylamine in chloroform. Compounds …
Number of citations: 19 www.sciencedirect.com
D Azarifar, D Sheikh - Heteroatom Chemistry, 2011 - Wiley Online Library
An application of ultrasonic irradiation in the one‐pot synthesis of N‐acetyl‐2‐aryl‐1,2‐dihydro‐(4H)‐3,1‐benzoxazin‐4‐ones from the condensation reaction between aromatic …
Number of citations: 15 onlinelibrary.wiley.com
AM Alafeefy, AS Awaad, HA Abdel-Aziz… - Journal of Enzyme …, 2015 - Taylor & Francis
Certain new 3H-quinazolin-4-one Schiff’s bases were synthesized and screened for their activities against ulcerative colitis “UC”. Their activity against phospholipase A2 and protease …
Number of citations: 5 www.tandfonline.com
M Shariat, MW Samsudin… - Chemistry Central …, 2013 - bmcchem.biomedcentral.com
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial …
Number of citations: 12 bmcchem.biomedcentral.com
M Arfan, R Khan, MA Khan, S Anjum… - Journal of Enzyme …, 2010 - Taylor & Francis
A series of 2,3-disubstituted 3H-quinazolin-4-ones was synthesized. Antimicrobial activities of the synthesized compounds were investigated against Gram (+ve) and Gram (–ve) …
Number of citations: 23 www.tandfonline.com
S Gatfaoui, N Issaoui, SA Brandán, M Medimagh… - Journal of Molecular …, 2022 - Elsevier
3-Benzenedimethanaminium bis(trioxonitrate), denoted by BD(NO 3 ) 2 was prepared and its structure determined by X-ray crystallography. This compound solidifies into the triclinic …
Number of citations: 11 www.sciencedirect.com

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